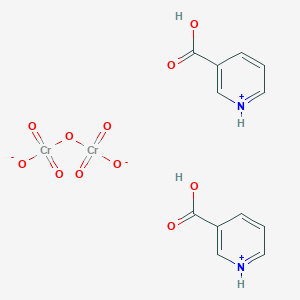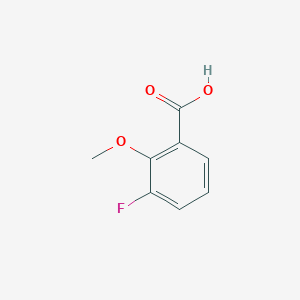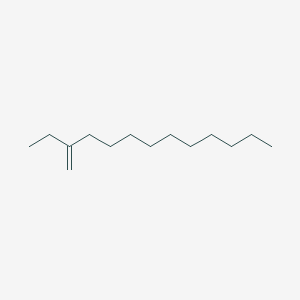
Tridecane, 3-methylene-
Overview
Description
Tridecane, 3-methylene-: is an organic compound with the molecular formula C14H28 . It is a hydrocarbon belonging to the alkene family, characterized by the presence of a methylene group attached to the tridecane chain. This compound is also known by its systematic name, 1-Dodecene, 2-ethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 3-methylene- typically involves the alkylation of dodecene with ethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or a similar Lewis acid to facilitate the alkylation process.
Industrial Production Methods: Industrial production of Tridecane, 3-methylene- may involve the use of large-scale reactors where dodecene and ethylene are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecane, 3-methylene- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Tridecane, 3-methylene- can participate in substitution reactions where the methylene group is replaced by other functional groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Chemistry: Tridecane, 3-methylene- is used as a starting material in organic synthesis to produce various derivatives. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: In biological research, this compound can be used to study the effects of alkenes on cellular processes and membrane dynamics.
Industry: In the industrial sector, Tridecane, 3-methylene- is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Tridecane, 3-methylene- involves its interaction with various molecular targets through its methylene group. This group can participate in electrophilic addition reactions, where it reacts with electrophiles to form new bonds. The pathways involved include the formation of carbocations and subsequent rearrangements or substitutions.
Comparison with Similar Compounds
Tridecane: A saturated hydrocarbon with the formula C13H28.
1-Dodecene: An alkene with the formula C12H24.
2-Ethyl-1-hexene: An alkene with the formula C8H16.
Uniqueness: Tridecane, 3-methylene- is unique due to the presence of the methylene group attached to the tridecane chain, which imparts distinct reactivity and properties compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-methylidenetridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYLVWUVYMJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334117 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-34-8 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1-DODECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide](/img/structure/B12134.png)


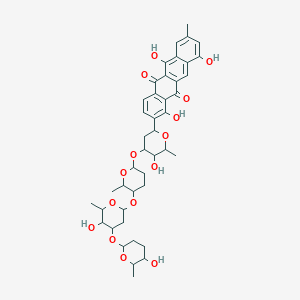
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
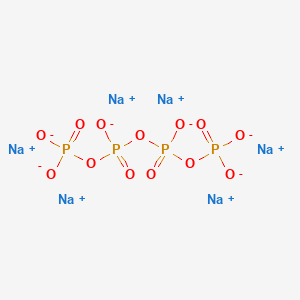
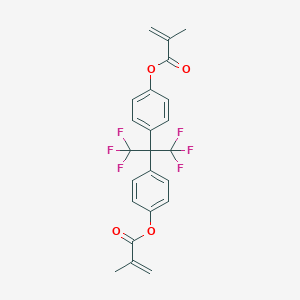

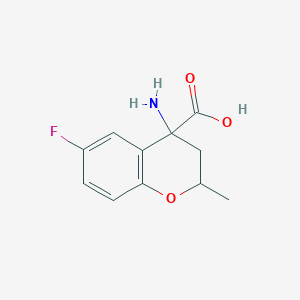
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

